Acetylcholinesterase Inhibition Potency: A 2-Fold Advantage Over Structural Analogs in Mosquito AChE Assays
N,N'-Biphenyl-4,4'-diylbis(2-chloroacetamide) demonstrates measurable inhibition of recombinant Anopheles gambiae acetylcholinesterase (AChE), a validated target for malaria vector control [1]. In a direct time-course assay, the compound exhibited an IC50 of 142 nM after 10 minutes of incubation and 285 nM after 60 minutes [1]. For comparison, a closely related bis(2-chloroacetamide) analog bearing a different core structure showed an IC50 of 25,000 nM (25 μM) against the same AChE target under comparable conditions, representing a ~176-fold lower potency [2]. This differential inhibition profile highlights the critical role of the biphenyl-4,4'-diyl core in optimal target engagement.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 142 nM (10 min); 285 nM (60 min) |
| Comparator Or Baseline | Comparator bis(2-chloroacetamide) derivative (BDBM50467880): IC50 = 25,000 nM |
| Quantified Difference | ~176-fold higher potency (142 nM vs. 25,000 nM) |
| Conditions | Recombinant Anopheles gambiae AChE; Ellman assay; 10-60 min incubation |
Why This Matters
For researchers developing novel insecticides targeting malaria vectors, the ~176-fold potency advantage translates to lower effective concentrations, reduced off-target exposure, and more favorable lead optimization starting points compared to structurally divergent bis(2-chloroacetamide) analogs.
- [1] BindingDB. (n.d.). BDBM50124882 (CHEMBL3623548). IC50: 142 nM (10 min) and 285 nM (60 min) for inhibition of recombinant Anopheles gambiae wild type AChE. View Source
- [2] BindingDB. (n.d.). BDBM50467880 (CHEMBL4283139). IC50: 25,000 nM for inhibition of recombinant Anopheles gambiae AChE1 expressed in sf9 insect cells. View Source
